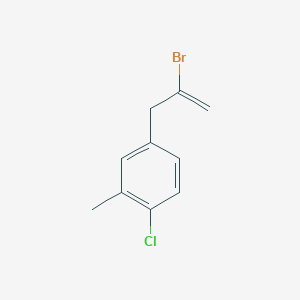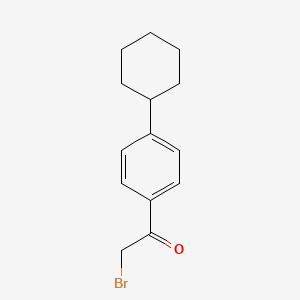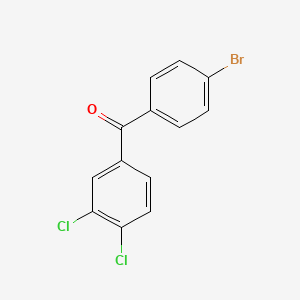![molecular formula C17H18O2 B1271408 Acide 4'-butyl-[1,1'-biphényl]-4-carboxylique CAS No. 59662-46-3](/img/structure/B1271408.png)
Acide 4'-butyl-[1,1'-biphényl]-4-carboxylique
Vue d'ensemble
Description
4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a butyl group attached to one benzene ring and a carboxylic acid group attached to the other
Applications De Recherche Scientifique
4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the coupling of a butyl-substituted benzene derivative with a carboxyl-substituted benzene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale Suzuki-Miyaura reactions with optimized conditions for higher yields and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or anhydrides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can produce alcohols or aldehydes.
Mécanisme D'action
The mechanism by which 4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the butyl group can affect the compound’s hydrophobicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar structure but with two carboxylic acid groups.
4-Butylbiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butyl groups, affecting its steric properties and reactivity.
Uniqueness
4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a butyl group and a carboxylic acid group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, from material science to pharmaceuticals.
Propriétés
IUPAC Name |
4-(4-butylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBTVBVHIQDKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373826 | |
| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-46-3 | |
| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
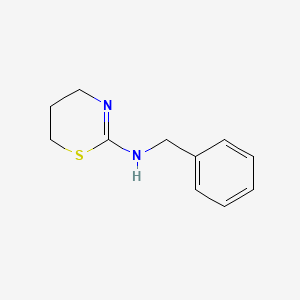


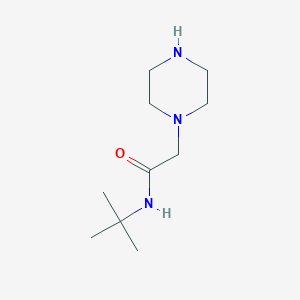
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)


